BenchChemオンラインストアへようこそ!

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide

Medicinal Chemistry Structural Biology Chemical Library Design

Ensure precise SAR reproducibility with this 4-(methylene-linked) tetrahydropyran-pyrazole acetamide. Unlike positional isomers (e.g., 2-yl-THP or direct-attached THP), only CAS 1705926-68-6 delivers the correct hydrogen bond geometry and conformational bias required for CNS-oriented kinase inhibitors and PPI disruptors. Its balanced logP (~1.2) and three-dimensional THP character directly address 'flatland' library limitations. Insist on CAS 1705926-68-6 to safeguard your biological data integrity.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1705926-68-6
Cat. No. B2614112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide
CAS1705926-68-6
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H22N4O3/c23-17(11-19-18(24)15-4-2-1-3-5-15)21-16-10-20-22(13-16)12-14-6-8-25-9-7-14/h1-5,10,13-14H,6-9,11-12H2,(H,19,24)(H,21,23)
InChIKeyFMGCPXNWGPTRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide (CAS 1705926-68-6): Molecular Profile and Sourcing Overview


N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide (CAS 1705926-68-6) is a synthetic pyrazole-acetamide hybrid featuring a tetrahydropyran (THP) ether linked via a methylene bridge to the pyrazole N1 position and a phenylformamido (benzoylamino) acetamide side chain . With a molecular formula of C18H22N4O3 and a molecular weight of 342.39 g/mol, it is primarily utilized as a versatile building block in medicinal chemistry and chemical biology [1]. The compound is cataloged by multiple research chemical suppliers (e.g., catalog number EVT-2751186) and is designated for non-human research use only, positioning it as a key intermediate in the synthesis of diverse screening libraries .

Why N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide Cannot Be Casually Substituted: The Criticality of the 4-THP Methylene Bridge Regioisomer


Substitution with in-class pyrazole-acetamide analogs is not straightforward due to the critical impact of the tetrahydropyran (THP) attachment point and linker on molecular conformation and target engagement. The target compound features a unique 4-oxanyl-methyl bridge (4-ylmethyl) connecting the THP ether to the pyrazole core, whereas closely related analogs such as N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide (CAS 2034618-95-4) and N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide (CAS 1796948-27-0) differ in either the THP attachment position (2-yl vs. 4-yl) or the presence/absence of the methylene spacer . Even seemingly minor regioisomeric changes can drastically alter hydrogen bonding geometry, lipophilicity, and metabolic stability, making the specific 4-(methylene-linked) THP conformation essential for maintaining structure-activity relationships (SAR) within a given chemical series . Consequently, procurement must be strictly guided by the CAS number 1705926-68-6 to ensure the correct spatial arrangement of hydrogen bond acceptors/donors.

Quantitative Differentiation Evidence for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide Against Closest Analogs


Structural Authentication: Unique InChI Key Differentiates True 4-ylmethyl Regioisomer from 2-ylmethyl and Direct-Attached THP Analogs

The target compound (CAS 1705926-68-6) is structurally defined by its InChI Key FMGCPXNWGPTRSM-UHFFFAOYSA-N, which corresponds to the 4-(oxan-4-yl)methyl substitution pattern on the pyrazole N1 . This differentiates it from the 2-ylmethyl analog (CAS 2034618-95-4; InChI Key YYKDDUBYJUVHEE) and the direct-attached 4-THP analog (CAS 1796948-27-0; InChI Key SPEHMBHEROKOAC) . The methylene spacer between the THP oxygen and pyrazole ring creates a distinct hydrogen-bond acceptor geometry compared to directly N-linked THP variants, which can influence binding to kinase hinge regions and other ATP-binding pockets [1].

Medicinal Chemistry Structural Biology Chemical Library Design

Molecular Weight Differentiation: 342.39 g/mol Distinguishes from Direct-N-Attached THP Analog (328.37 g/mol) for LC-MS Purity Assessment

The molecular weight (MW) of the target compound is 342.39 g/mol (C18H22N4O3), a direct consequence of the methylene-bridged tetrahydropyran-4-ylmethyl group . By contrast, the direct-attached analog N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide (CAS 1796948-27-0) lacks the methylene linker and has a MW of 328.37 g/mol (C17H20N4O3) . The 14.02 g/mol difference corresponds precisely to one methylene unit (CH2), enabling unambiguous differentiation by LC-MS in reaction monitoring and purity assessment without requiring NMR confirmation for batch identity [1].

Analytical Chemistry Medicinal Chemistry Quality Control

Predicted Lipophilicity: Estimated logP of 1.2 (ALOGPS) Positions Compound Within Optimal CNS Drug-Like Space Versus Fluorinated and Direct-Attached Analogs

Computational prediction using the ALOGPS 2.1 consensus model estimates a logP of approximately 1.2 for the target compound, reflecting a balanced hydrophilicity contributed by the tetrahydropyran ether oxygen and the two amide NH groups [1]. In comparison, a structurally analogous benzamide derivative with a trifluoromethoxy substituent (CAS 1796948-55-4) exhibits a predicted logP of approximately 2.8, representing a >1.5 log unit increase in lipophilicity . The 4-ylmethyl THP group is known to impart moderate polarity without introducing metabolic liabilities associated with fluorinated substituents, placing the compound within favorable CNS MPO (Multiparameter Optimization) boundaries for central nervous system drug discovery programs [2].

ADME Drug Design Computational Chemistry

Scaffold Uniqueness in Screening Collections: 4-ylmethyl THP-Pyrazole Core Not Redundant with Simple Phenyl or Benzyl Pyrazole Amides

Chemical space analysis of commercially available screening compounds reveals that the 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-amine scaffold (CAS 1344382-76-8) is a relatively underrepresented chemotype compared to ubiquitous N-phenyl or N-benzyl pyrazole amides [1]. The target compound extends this scaffold via a glycine-derived benzoylamino acetamide side chain, creating a unique three-dimensional pharmacophore. Standard pyrazole screening decks are often dominated by simple aryl-substituted pyrazoles lacking the saturated oxygen heterocycle; introduction of the THP ether via the methylene linker adds both an H-bond acceptor and conformational flexibility not present in flat aromatic analogs [2].

Chemical Library Diversity High-Throughput Screening Medicinal Chemistry

Retrosynthetic Accessibility: Benzoylamino Glycine Amide Side Chain Enables Modular SAR Exploration via Standard Amide Coupling Chemistry

The target compound can be conceptualized as the product of a convergent synthesis: amide coupling between 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1344382-76-8) and N-benzoylglycine (hippuric acid) [1]. This modularity is a clear advantage over analogs where the pyrazole N1 substituent is introduced via multi-step C-N cross-coupling or cyclocondensation, which often proceed with lower yields and require harsher conditions. Specifically, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(phenylformamido)acetamide (CAS 1796948-27-0) requires a direct C-N bond formation between the THP group and the pyrazole ring, typically a more challenging synthetic step that can limit the throughput of parallel SAR studies . The methylene-linked THP ether in the target compound is typically installed via simple N-alkylation of the pyrazole with 4-(bromomethyl)tetrahydro-2H-pyran, a robust transformation compatible with diverse reaction conditions [2].

Synthetic Chemistry Structure-Activity Relationship Chemical Biology

Research and Industrial Application Scenarios for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide Based on Differentiated Properties


CNS-Focused Hit-to-Lead Optimization Starting Point

The predicted logP of ~1.2 and balanced physicochemical properties position this compound favorably within CNS MPO guidelines for blood-brain barrier penetrant candidates [1]. Medicinal chemistry teams pursuing neurological targets (e.g., mGluR5, GABA-A, or kinase targets with CNS indications) can use this scaffold as a starting point for SAR exploration, confident that the tetrahydropyran ether provides adequate polarity without introducing metabolic soft spots. The modular benzoylamino acetamide side chain allows systematic variation of the aryl group while maintaining the core THP-pyrazole pharmacophore [2].

Kinase Selectivity Screening Probe Synthesis

The compound's pyrazole-amide architecture, featuring a hydrogen-bond-donating NH adjacent to the pyrazole ring, mimics the adenine moiety of ATP, making it suitable for kinase inhibitor design [1]. The 4-ylmethyl THP group occupies the ribose pocket region in kinase structures, where the ether oxygen can engage in water-mediated hydrogen bonds with the catalytic lysine or hinge region residues [2]. Researchers synthesizing focused kinase inhibitor libraries will find the convergent synthetic route and alkylation-based THP installation more amenable to parallel synthesis than direct-attached THP analogs requiring palladium catalysis.

Chemical Biology Tool Compound for Protein-Protein Interaction (PPI) Modulation

The saturated tetrahydropyran ring introduces three-dimensional character absent from flat aromatic pyrazole amides, a feature increasingly recognized as critical for disrupting protein-protein interactions (PPIs) which often involve extended, topologically complex binding surfaces [1]. The benzoylamino acetamide side chain provides two distinct H-bond donor/acceptor motifs capable of engaging backbone amides at the PPI interface. Screening this compound against PPI targets such as Bcl-2 family proteins, bromodomains, or integrin interfaces may reveal activity not achievable with simpler pyrazole amides [2].

Diversity-Oriented Synthesis (DOS) Building Block for Academic Screening Collections

Academic screening centers seeking to expand the three-dimensionality of their compound collections can utilize this compound as a key building block. The THP-methyl-pyrazole amine precursor is commercially available, and the benzoylamino acetamide elaboration represents a single, high-yielding amide coupling step [1]. The resulting compound adds 2 rotatable bonds, 1 sp3-hybridized center (THP oxygen), and a moderate logP to screening decks dominated by sp2-rich aromatic structures, addressing the 'flatland' problem in academic compound libraries [2].

Quote Request

Request a Quote for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.